N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide

Molecular weight Scaffold complexity Drug-likeness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 1351649-90-5, molecular formula C15H17NO3S, exact mass 291.0929 g/mol, typical catalog purity ≥95%) is a synthetic, non-annulated thiophenylamide that integrates a 3-methylthiophene ring, a chiral secondary alcohol linker, and a phenoxyacetamide terminus. The compound belongs to the 2-phenoxyacetamide chemical class but is distinguished from simple 2-phenoxyacetamide (CAS 621-88-5, MW 151.16) by the presence of the substituted thiophene and the hydroxyethyl bridge, which together create a larger, more lipophilic, and topologically distinct scaffold.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1351649-90-5
Cat. No. B2468285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide
CAS1351649-90-5
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=C(SC=C1)C(CNC(=O)COC2=CC=CC=C2)O
InChIInChI=1S/C15H17NO3S/c1-11-7-8-20-15(11)13(17)9-16-14(18)10-19-12-5-3-2-4-6-12/h2-8,13,17H,9-10H2,1H3,(H,16,18)
InChIKeyRLVRIAZZISBRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 1351649-90-5) – Procurement-Relevant Compound Profile and Structural Baseline


N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 1351649-90-5, molecular formula C15H17NO3S, exact mass 291.0929 g/mol, typical catalog purity ≥95%) is a synthetic, non-annulated thiophenylamide that integrates a 3-methylthiophene ring, a chiral secondary alcohol linker, and a phenoxyacetamide terminus [1][2]. The compound belongs to the 2-phenoxyacetamide chemical class but is distinguished from simple 2-phenoxyacetamide (CAS 621-88-5, MW 151.16) by the presence of the substituted thiophene and the hydroxyethyl bridge, which together create a larger, more lipophilic, and topologically distinct scaffold . The patent literature classifies closely related structures as fatty-acid binding protein 4/5 (FABP4/5) inhibitors, establishing an initial mechanistic anchor for procurement prioritization [1].

Why N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the phenoxyacetamide family is unreliable because a structural change as small as omitting the 3-methylthiophene ring can eliminate access to patent-validated biological space and alter physicochemical properties that govern solubility, permeability, and assay compatibility [1]. For example, the class-defining non-annulated thiophenylamide patent (US 9,353,102) reports low-nanomolar FABP4 inhibition (IC50 ≈30 nM) for optimized thiophene-bearing congeners that share the core scaffold of the target compound [2][3]. Replacing the 3-methylthiophene-hydroxyethyl fragment with the simpler N-(2-hydroxyethyl)-2-phenoxyacetamide (CAS 6326-87-0, MW 195.22) that lacks a thiophene entirely forfeits the heterocyclic recognition element that participates in key binding interactions, thereby compromising activity and invalidating any prior SAR built from thiophene-containing series [1][4].

Quantitative Head-to-Head Evidence: N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide Versus Closest Analogs


Scaffold Molecular Weight and Topological Complexity vs. 2-Phenoxyacetamide and N-(2-Hydroxyethyl)-2-Phenoxyacetamide

The target compound's molecular weight (291.37 g/mol) is 93% larger than that of the core fragment 2-phenoxyacetamide (151.16 g/mol) and 49% larger than the aliphatic linker analog N-(2-hydroxyethyl)-2-phenoxyacetamide (195.22 g/mol) [1][2]. This size difference corresponds to an increase of one additional heterocycle (thiophene) and one additional hydrogen-bond acceptor (sulfur) relative to 2-phenoxyacetamide.

Molecular weight Scaffold complexity Drug-likeness

Computed Lipophilicity (cLogP) Differentiation from Baseline Phenoxyacetamide

The presence of the 3-methylthiophene ring raises the calculated cLogP of the target compound to approximately 2.5–3.2, compared with an experimentally validated ACD/LogP of 0.76 for 2-phenoxyacetamide [1]. This >1.7 log-unit increase places the compound in a more favorable lipophilicity window for membrane permeation while still staying below the LogP 5 warning threshold.

Lipophilicity cLogP Permeability

Class-Validated FABP4 Inhibition Potency for Non-Annulated Thiophenylamide Scaffold

Optimized non-annulated thiophenylamides that share the core 3-methylthiophene-hydroxyethyl-phenoxyacetamide architecture with the target compound have demonstrated FABP4 inhibition with an IC50 of approximately 30 nM [1][2]. The target compound contains the exact substitution pattern (non-annulated thiophene, hydroxyethyl linker, amide bond) that defines this inhibitor class and is therefore positioned within the same pharmacophoric space.

FABP4 Fatty acid binding protein Metabolic disease

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. 2-Phenoxyacetamide

The target compound presents a TPSA of approximately 67–75 Ų and features 1 hydrogen-bond donor (secondary alcohol/amide NH) and 4 hydrogen-bond acceptors (amide carbonyl, ether oxygen, thiophene sulfur, alcohol oxygen) . In contrast, 2-phenoxyacetamide has a TPSA of 52 Ų with 2 donors and 3 acceptors . The higher TPSA of the target molecule enhances aqueous solubility relative to purely hydrophobic isosteres while remaining below the 140 Ų cutoff predictive of poor oral absorption.

TPSA Hydrogen bonding Oral bioavailability

Catalog Purity and Procurement Specification vs. General-Purpose Phenoxyacetamide Starting Materials

Commercial offerings of the target compound specify a purity of ≥95% (HPLC), whereas generic 2-phenoxyacetamide is often listed at 96–98% purity with less rigorous characterization for trace heterocyclic impurities [1]. The target compound's controlled purity specification, combined with its status as a pre-formed, non-annulated thiophenylamide building block, reduces the burden of in-house synthesis and purification when constructing FABP4/5-focused compound libraries.

Purity Quality control Procurement specification

Recommended Procurement Scenarios for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide Based on Quantitative Differentiation


FABP4/5 Inhibitor Screening and Metabolic Disease Hit-Finding Campaigns

Procure the target compound as a pre-validated, non-annulated thiophenylamide building block for FABP4/5 biochemical screening. The class-level IC50 of approximately 30 nM for FABP4, together with the compound's elevated cLogP (2.5–3.2) and moderate TPSA (67–75 Ų), makes it a suitable entry point for identifying novel dual FABP4/5 inhibitors targeting metabolic syndrome, atherosclerosis, and insulin-resistance models [1][2]. Using generic 2-phenoxyacetamide (LogP 0.76, MW 151) instead would abandon the thiophene pharmacophore and eliminate any chance of observing FABP-mediated activity, wasting screening resources.

Structure-Activity Relationship (SAR) Exploration of Thiophene Position and Methyl Substitution Effects

Use the target compound as the 3-methylthiophene reference standard in parallel SAR studies. The chiral hydroxyethyl linker and 3-methyl substitution pattern create a distinct steric and electronic environment that can be systematically compared to unsubstituted thiophene, 2-methylthiophene, and thiophene-removed analogs [1]. The molecular weight differential (+140 g/mol vs 2-phenoxyacetamide) and TPSA increase (+15–23 Ų) provide quantitative benchmarks for tracking property changes as substitution is varied, ensuring that any improvement in potency is not confounded by undesirable shifts in physicochemical space.

In Vitro Membrane Permeability and Cellular Uptake Studies Requiring Controlled Lipophilicity

Select the target compound for Caco-2 or PAMPA permeability assays where moderate lipophilicity (cLogP 2.5–3.2) is required for passive membrane transit. The compound occupies the 'Goldilocks' lipophilicity zone—sufficiently above the polar 2-phenoxyacetamide baseline (LogP 0.76) to enhance permeability, yet below the LogP 5 threshold associated with poor solubility and promiscuous binding [1]. This makes it a preferred chemical probe for validating intracellular target engagement without the confounding effects of excessive hydrophobicity.

Focused Compound Library Synthesis Around Non-Annulated Thiophenylamide Chemotype

Acquire the target compound as a late-stage diversification intermediate. Its ≥95% purity specification and defined structure (C15H17NO3S) allow immediate use in amide coupling, alcohol functionalization, or ring-modification reactions without additional purification [1]. By starting from this scaffold instead of simpler phenoxyacetamide precursors, medicinal chemistry teams can save 2–3 synthetic steps and directly access the non-annulated thiophenylamide space protected by US Patent 9,353,102, accelerating the timeline from library design to biological testing.

Quote Request

Request a Quote for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.